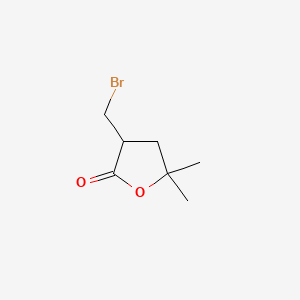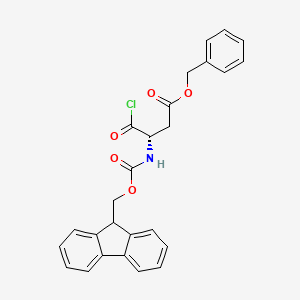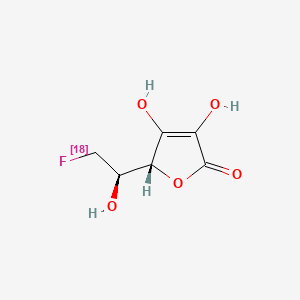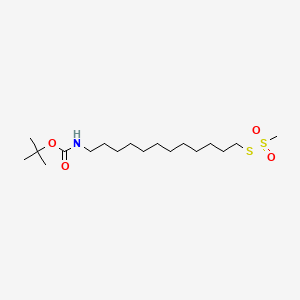
L-(+)-Ergothioneine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-(+)-Ergothioneine-d3 (ET-d3) is a naturally occurring amino acid derivative found in a variety of organisms, including bacteria, fungi, and plants. It is an essential amino acid for humans and is found in a variety of foods, including mushrooms, grains, and legumes. ET-d3 is a powerful antioxidant and has been used in a variety of scientific research applications to investigate its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Safety Evaluation : L-(+)-Ergothioneine has been evaluated for its safety and found to be well-tolerated and non-mutagenic. A study conducted on Sprague Dawley rats revealed no adverse clinical, body weight/gain, food consumption and efficiency, clinical pathology, or histopathological changes associated with its administration. The nature-identical test substance, EGT+, was not mutagenic in a bacterial reverse mutation assay at plate concentrations of up to 5,000 μg/mL in the presence or absence of metabolic activation (Marone, Trampota & Weisman, 2016).
Synthesis and Biosynthesis : Improved chemical synthesis of ergothioneine and its biosynthetic pathway intermediates have been reported. This includes the preparation of stable isotopically labeled hercynine-d3, which is enzymatically transformed into L-(+)-Ergothioneine-d3. These developments are crucial for future studies involving ergothioneine (Khonde & Jardine, 2015).
Production via Fermentation : The engineering of yeast Saccharomyces cerevisiae for the production of L-(+)-Ergothioneine has been explored. This method offers a promising process for the biosynthetic production of ergothioneine, considering the GRAS (Generally Recognized as Safe) status of S. cerevisiae (van der Hoek et al., 2019).
Potential in Alzheimer’s Disease : L-ergothioneine has been investigated as a potent antioxidant with cytoprotective effects. A study reports the development of an [11C]-labeled ERGO PET radioligand to study its biodistribution and detect oxidative stress in vivo, specifically in the context of Alzheimer’s disease (Behof et al., 2022).
Role in Healthy Ageing and Disease Prevention : Ergothioneine is suggested to have critical roles in healthy ageing and the prevention of cardiometabolic disease, raising the question of whether it should be considered a conditionally essential micronutrient (Tian, Thorne & Moore, 2023).
Effect on Oxidative Damage in Organs : L-ergothioneine has shown potential in modulating oxidative damage in the kidney and liver, indicating its protective role against lipid peroxidation and conservation of endogenous antioxidants like glutathione and alpha-tocopherol (Deiana et al., 2004).
Propiedades
IUPAC Name |
5-[(2S)-2-carboxy-2-[dimethyl(trideuteriomethyl)azaniumyl]ethyl]-1H-imidazole-2-thiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/t7-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSISHJJTAXXQAX-LNEZGBMJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C(CC1=CN=C(N1)[S-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)[C@@H](CC1=CN=C(N1)[S-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B583846.png)


